molecular formula C20H11ClO2 B13933219 Anthraquinone, 1-(o-chlorophenyl)- CAS No. 20600-79-7

Anthraquinone, 1-(o-chlorophenyl)-

Cat. No.: B13933219
CAS No.: 20600-79-7
M. Wt: 318.8 g/mol
InChI Key: RLPGJRMLADCSDZ-UHFFFAOYSA-N
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Description

This compound is a derivative of anthraquinone, which is a well-known chemical scaffold used in various applications, including dyes, pigments, and pharmaceuticals . The presence of the o-chlorophenyl group in the structure of anthraquinone imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthraquinone, 1-(o-chlorophenyl)-, typically involves the Friedel-Crafts acylation of anthraquinone with o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Anthraquinone+o-Chlorobenzoyl chlorideAlCl3Anthraquinone, 1-(o-chlorophenyl)-+HCl\text{Anthraquinone} + \text{o-Chlorobenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{Anthraquinone, 1-(o-chlorophenyl)-} + \text{HCl} Anthraquinone+o-Chlorobenzoyl chlorideAlCl3​​Anthraquinone, 1-(o-chlorophenyl)-+HCl

Industrial Production Methods

Industrial production of anthraquinone, 1-(o-chlorophenyl)-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality anthraquinone derivatives .

Chemical Reactions Analysis

Types of Reactions

Anthraquinone, 1-(o-chlorophenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

    Substitution: The o-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the o-chlorophenyl group under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Substituted anthraquinone derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)anthracene-9,10-dione
  • 1-(2-Chlorophenyl)-9,10-anthraquinone

Uniqueness

Anthraquinone, 1-(o-chlorophenyl)-, is unique due to the presence of the o-chlorophenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

20600-79-7

Molecular Formula

C20H11ClO2

Molecular Weight

318.8 g/mol

IUPAC Name

1-(2-chlorophenyl)anthracene-9,10-dione

InChI

InChI=1S/C20H11ClO2/c21-17-11-4-3-6-12(17)13-9-5-10-16-18(13)20(23)15-8-2-1-7-14(15)19(16)22/h1-11H

InChI Key

RLPGJRMLADCSDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4Cl

Origin of Product

United States

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